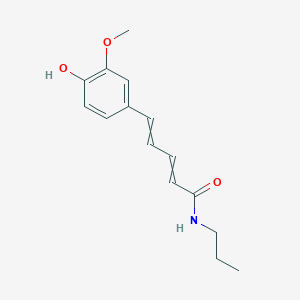
N~1~-(4-Azidophenyl)butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Azidophenyl)butane-1,4-diamine: is an organic compound that features both azide and diamine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Azidophenyl)butane-1,4-diamine typically involves the reaction of 4-azidobenzyl chloride with 1,4-diaminobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for N1-(4-Azidophenyl)butane-1,4-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the azide group, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azide group in N1-(4-Azidophenyl)butane-1,4-diamine can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes under copper(I) catalysis.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N1-(4-Aminophenyl)butane-1,4-diamine.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N1-(4-Azidophenyl)butane-1,4-diamine is used as a building block in organic synthesis, particularly in the preparation of triazole-containing compounds through click chemistry.
Biology: In biological research, this compound can be used to modify biomolecules through azide-alkyne cycloaddition, enabling the study of protein interactions and cellular processes.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism by which N1-(4-Azidophenyl)butane-1,4-diamine exerts its effects depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, facilitating the attachment of various functional groups to target molecules. This reaction is highly specific and efficient, making it valuable in both research and industrial applications.
Comparación Con Compuestos Similares
Putrescine (1,4-Butanediamine): A simple diamine without the azide group, used in the synthesis of polyamides and as a precursor in biological systems.
4-Azidobenzyl Chloride: Contains the azide group but lacks the diamine functionality, used in organic synthesis for introducing azide groups.
Uniqueness: N1-(4-Azidophenyl)butane-1,4-diamine is unique in that it combines both azide and diamine functionalities, allowing it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
176325-15-8 |
|---|---|
Fórmula molecular |
C10H15N5 |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
N'-(4-azidophenyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H15N5/c11-7-1-2-8-13-9-3-5-10(6-4-9)14-15-12/h3-6,13H,1-2,7-8,11H2 |
Clave InChI |
LLUXEVHXZFQAGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCCCCN)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





dimethyl-](/img/structure/B14263596.png)
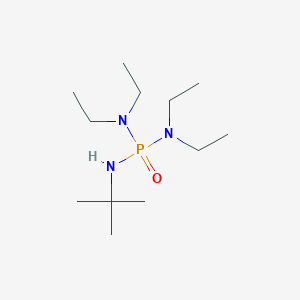
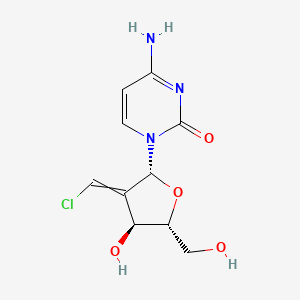
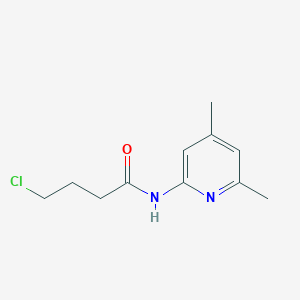
![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
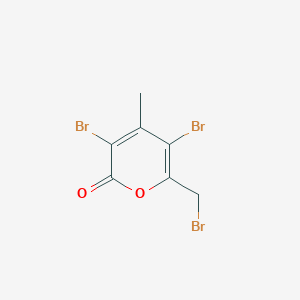
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)


